molecular formula C22H17ClN2O4S B2359400 methyl 3-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate CAS No. 1105238-47-8

methyl 3-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate

Cat. No. B2359400
CAS RN: 1105238-47-8
M. Wt: 440.9
InChI Key: HXZCUSBBXZGQKG-UHFFFAOYSA-N
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Description

Methyl 3-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate is a useful research compound. Its molecular formula is C22H17ClN2O4S and its molecular weight is 440.9. The purity is usually 95%.
BenchChem offers high-quality methyl 3-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Methyl 3-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate and its derivatives have been extensively studied for their potential anticancer properties. A study by Huang et al. (2020) found that certain derivatives exhibited marked inhibition against various human cancer cell lines, including colon, lung, and gastric cancers. Similarly, Hafez and El-Gazzar (2017) synthesized derivatives that displayed potent anticancer activity against breast, cervical, and colonic carcinoma cell lines.

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of these compounds. Selvam et al. (2012) synthesized derivatives and provided detailed synthesis and spectroscopic data. Selič et al. (1997) prepared methyl and phenylmethyl derivatives, highlighting their potential in synthesizing heterocyclic systems.

Enzyme Inhibition

Several studies have explored the enzyme inhibition properties of these compounds. Bekircan et al. (2015) investigated derivatives for lipase and α-glucosidase inhibition, finding significant activity in this area. Hafez et al. (2016) synthesized compounds that exhibited strong antimicrobial and anticancer activities.

Inhibitory Potency Against Protein Kinases

The inhibitory potency of these compounds against protein kinases has been a subject of interest. Loidreau et al. (2013) designed and prepared analogues that showed promise as dual inhibitors of CLK1 and DYRK1A kinases, important in pharmaceutical development.

Antimicrobial Activities

The antimicrobial activities of these compounds have also been evaluated. Fayed et al. (2014) synthesized new derivatives as antimicrobial agents, showing effectiveness against various pathogens.

Imaging Applications in Parkinson's Disease

One interesting application includes the synthesis of a PET agent for imaging LRRK2 enzyme in Parkinson's disease, as demonstrated by Wang et al. (2017).

properties

IUPAC Name

methyl 3-[[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4S/c1-28-18-7-6-14(22(27)29-2)8-15(18)10-25-12-24-19-17(11-30-20(19)21(25)26)13-4-3-5-16(23)9-13/h3-9,11-12H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZCUSBBXZGQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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